Ethyl 2-amino-5-iodobenzoate
Overview
Description
Ethyl 2-amino-5-iodobenzoate is a chemical compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 . It is also known by its IUPAC name, ethyl 2-amino-5-iodobenzoate . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .
Physical And Chemical Properties Analysis
Ethyl 2-amino-5-iodobenzoate has a melting point of 69-71°C . Its density is 1.730 . The compound’s pKa is predicted to be 1.86±0.10 . It’s worth noting that these properties can be influenced by factors such as purity and environmental conditions.Scientific Research Applications
Synthesis of Glyoxylamido-Anthranilates
Ethyl 2-amino-5-iodobenzoate serves as a precursor in the aminocarbonylation reaction to synthesize glyoxylamido-anthranilates . These compounds have shown remarkable cytotoxic potential on cancer cell lines such as MCF-7 and T98G, indicating their potential use in anticancer drug development .
Cyclin-Dependent Kinase Inhibition
The derivatives of Ethyl 2-amino-5-iodobenzoate have been identified as inhibitors of cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . This application is crucial in the field of cancer therapy, as these kinases play a significant role in the regulation of cell cycle progression.
Molecular Modeling Studies
The synthesized derivatives from Ethyl 2-amino-5-iodobenzoate have been used in molecular modeling studies to understand their mode of action . Such studies are essential for the rational design of new drugs and for predicting their behavior in biological systems.
Anticancer Activity
Ethyl 2-amino-5-iodobenzoate derivatives exhibit diverse pharmacological activities, including anticancer properties . Their structure-activity relationship (SAR) has been characterized, providing insights into the design of more effective anticancer agents.
Antibacterial Applications
The compound’s derivatives also show promise in antibacterial applications . Their effectiveness against various bacterial strains can lead to the development of new antibiotics.
Anti-inflammatory Properties
Some derivatives of Ethyl 2-amino-5-iodobenzoate have demonstrated anti-inflammatory activities . This opens up research avenues in the treatment of inflammatory diseases.
Antiviral Research
The antiviral potential of Ethyl 2-amino-5-iodobenzoate derivatives makes them candidates for the development of new antiviral drugs . Their effectiveness against specific viruses can be explored further in pharmacological studies.
Cardiovascular Therapeutics
Derivatives of Ethyl 2-amino-5-iodobenzoate have shown antithrombotic, antidiabetic, and antihypertensive activities . These properties are valuable in the research and development of cardiovascular therapeutics.
Safety and Hazards
Ethyl 2-amino-5-iodobenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes . In case of inhalation, it’s advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Ethyl 2-amino-5-iodobenzoate is a chemical compound that has been investigated for its potential therapeutic applications . The primary targets of Ethyl 2-amino-5-iodobenzoate are cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to the arrest of cell growth, making them attractive targets for anticancer therapies .
Mode of Action
The mode of action of Ethyl 2-amino-5-iodobenzoate involves its interaction with its primary targets, CDK6 and CDK9 . This interaction results in the inhibition of these kinases, thereby disrupting the cell cycle and leading to the arrest of cell growth . This mechanism of action is particularly relevant in the context of cancer cells, which often exhibit uncontrolled growth and proliferation .
Biochemical Pathways
The action of Ethyl 2-amino-5-iodobenzoate affects the biochemical pathways associated with cell cycle regulation . By inhibiting CDK6 and CDK9, Ethyl 2-amino-5-iodobenzoate disrupts the normal progression of the cell cycle, leading to the arrest of cell growth . The downstream effects of this disruption can include apoptosis, or programmed cell death, which is a desirable outcome in the treatment of cancer .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of ethyl 2-amino-5-iodobenzoate, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of the action of Ethyl 2-amino-5-iodobenzoate include the arrest of cell growth and the induction of apoptosis . These effects are the result of the compound’s inhibition of CDK6 and CDK9, which disrupts the cell cycle . In the context of cancer treatment, these effects could potentially lead to the reduction or elimination of cancerous cells .
Action Environment
The action, efficacy, and stability of Ethyl 2-amino-5-iodobenzoate can be influenced by various environmental factors. These factors could include the presence of other substances in the body, the pH of the environment, and the temperature . Understanding these influences is crucial for optimizing the use of Ethyl 2-amino-5-iodobenzoate as a therapeutic agent .
properties
IUPAC Name |
ethyl 2-amino-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLHSGOJPEKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475798 | |
Record name | ETHYL 2-AMINO-5-IODOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-iodobenzoate | |
CAS RN |
268568-11-2 | |
Record name | Benzoic acid, 2-amino-5-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=268568-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 2-AMINO-5-IODOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-amino-5-iodo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 2-amino-5-iodobenzoate in the synthesis of 2-chloro-5-iodobenzoic acid?
A1: Ethyl 2-amino-5-iodobenzoate is a key intermediate in the synthesis of 2-chloro-5-iodobenzoic acid. The research paper describes a four-step synthesis starting from methyl anthranilate []. First, methyl anthranilate undergoes iodination to produce Ethyl 2-amino-5-iodobenzoate. This intermediate then undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, hydrolysis of 2-chloro-5-iodobenzoate yields the desired product, 2-chloro-5-iodobenzoic acid.
Q2: Are there alternative synthetic routes to 2-chloro-5-iodobenzoic acid that do not involve Ethyl 2-amino-5-iodobenzoate?
A2: The provided abstract focuses solely on a specific synthetic route using Ethyl 2-amino-5-iodobenzoate []. Further research is needed to explore alternative synthetic pathways for 2-chloro-5-iodobenzoic acid. Exploring different starting materials, reaction conditions, or even different synthetic strategies could potentially lead to the discovery of alternative routes.
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